molecular formula C10H21ClN2O2 B1382833 (piperidin-2-yl)methyl N-(propan-2-yl)carbamate hydrochloride CAS No. 1803604-09-2

(piperidin-2-yl)methyl N-(propan-2-yl)carbamate hydrochloride

Cat. No.: B1382833
CAS No.: 1803604-09-2
M. Wt: 236.74 g/mol
InChI Key: LUCLUFGRENKERG-UHFFFAOYSA-N
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Description

(Piperidin-2-yl)methyl N-(propan-2-yl)carbamate hydrochloride is a chemical compound with the molecular formula C10H20N2O2·HCl It is known for its applications in various fields, including medicinal chemistry and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (piperidin-2-yl)methyl N-(propan-2-yl)carbamate hydrochloride typically involves the following steps:

    Formation of the Carbamate: The reaction begins with the formation of the carbamate group. This can be achieved by reacting piperidine with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis.

    Methylation: The next step involves the methylation of the piperidine nitrogen. This can be done using methyl iodide or methyl sulfate in the presence of a base like potassium carbonate.

    Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt by treating it with hydrochloric acid in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

    Purification Steps: Techniques such as crystallization, filtration, and drying are employed to obtain the pure hydrochloride salt.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are employed.

    Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are used in substitution reactions.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted piperidine derivatives.

Chemistry:

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology and Medicine:

    Pharmaceuticals: Investigated for potential use in drug development, particularly for its effects on the central nervous system.

    Biological Probes: Used in the study of enzyme mechanisms and receptor binding.

Industry:

    Polymer Chemistry: Utilized in the synthesis of specialty polymers.

    Agrochemicals: Explored for use in the development of new pesticides and herbicides.

Mechanism of Action

The mechanism of action of (piperidin-2-yl)methyl N-(propan-2-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For instance, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which can affect neurotransmission.

Comparison with Similar Compounds

  • (Piperidin-2-yl)methyl N-(methyl)carbamate hydrochloride
  • (Piperidin-2-yl)methyl N-(ethyl)carbamate hydrochloride

Comparison:

  • Structural Differences: The primary difference lies in the alkyl group attached to the carbamate nitrogen. This variation can influence the compound’s reactivity and biological activity.
  • Unique Properties: (Piperidin-2-yl)methyl N-(propan-2-yl)carbamate hydrochloride is unique due to its specific alkyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

piperidin-2-ylmethyl N-propan-2-ylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-8(2)12-10(13)14-7-9-5-3-4-6-11-9;/h8-9,11H,3-7H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCLUFGRENKERG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)OCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803604-09-2
Record name Carbamic acid, N-(1-methylethyl)-, 2-piperidinylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803604-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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